5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 87867-73-0. It has a molecular weight of 221.65 . It is a powder at room temperature .
Synthesis Analysis
Several 2-(5-chloro-3-methyl-1-(pyridin-2-yl) pyrazolidin-4-yl)-3-substitutedphenylthiazolidin-4-one (4a-f) have been synthesized by conventional synthesis methodology . The synthesized derivatives were characterized by IR, 1H-NMR, Mass and elemental analysis (C, H, N) .Molecular Structure Analysis
The IUPAC name of this compound is 5-chloro-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carbaldehyde . The Inchi Code is 1S/C10H8ClN3O/c1-7-8(6-15)10(11)14(13-7)9-4-2-3-5-12-9/h2-6H,1H3 .Chemical Reactions Analysis
Ethyl acetoacetate and 2-hydrazinylpyridine undergo cyclo-condensation reaction to furnish 3-methyl-1-phenyl-1H-pyrazol-5 (4H)-one (1) which on chloroformylated yielded 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2). Compound 2 on reaction with different 5-substituted anilines furnished 2-[{5-chloro-3-methyl-1-(pyridin-2-yl) pyrazolidin-4-yl} methylene] substituted anilines (3a-f). Cyclisation of compounds 3a-f was carried out by means of thioglycolic acid to produce 2-[{5-chloro-3-methyl-1-(pyridin-2-yl) pyrazolidin-4-yl}-3-substitutedphenylthiazolidin-4-ones (4a-f) .Physical and Chemical Properties Analysis
This compound has a melting point of 114-115 degrees Celsius . It is stored at room temperature and is a powder in physical form .Scientific Research Applications
Chemical Reactions and Molecular Structures : This compound reacts with cyclohexylamine to produce different products depending on the aryl substituent. When the aryl substituent is pyridin-2-yl, it forms 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. These reactions are significant for understanding the molecular structure and electronic polarization of these compounds (Orrego Hernandez, Portilla, Cobo, & Glidewell, 2015).
Synthesis of Pyrazolo[4,3-c]pyridines : The compound is used as a precursor in Sonogashira-type cross-coupling reactions with alkynes to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. These are further treated to obtain 1-phenylpyrazolo[4,3-c]pyridines, which are significant in the development of new heterocyclic compounds (Vilkauskaitė, Šačkus, & Holzer, 2011).
Crystal Structure Analysis : The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a closely related compound, has been determined. This study contributes to the understanding of molecular conformations and intermolecular interactions, which are crucial for material science and pharmaceutical research (Xu & Shi, 2011).
Synthesis of Dihydropyrazoles : The compound has been utilized in the synthesis of dihydropyrazole derivatives under sonication conditions, demonstrating its role in creating novel organic compounds with potential applications in various fields, including pharmaceuticals (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Development of Antimicrobial Agents : Chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives related to this compound, have been synthesized and evaluated for their antimicrobial activity. This research is crucial for developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-3-methyl-1-pyridin-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-8(6-15)10(11)14(13-7)9-4-2-3-5-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVPUVZXCCVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde influence its reactivity with cyclohexylamine?
A1: The research highlights a key structural difference influencing the reaction pathway. When this compound reacts with cyclohexylamine, a nucleophilic substitution occurs, yielding 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde []. This suggests that the presence of the pyridin-2-yl substituent promotes a direct substitution at the 5-chloro position.
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